1-Chloro-1-(4-(trifluoromethylthio)phenyl)propan-2-one
CAS No.:
Cat. No.: VC18816791
Molecular Formula: C10H8ClF3OS
Molecular Weight: 268.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8ClF3OS |
|---|---|
| Molecular Weight | 268.68 g/mol |
| IUPAC Name | 1-chloro-1-[4-(trifluoromethylsulfanyl)phenyl]propan-2-one |
| Standard InChI | InChI=1S/C10H8ClF3OS/c1-6(15)9(11)7-2-4-8(5-3-7)16-10(12,13)14/h2-5,9H,1H3 |
| Standard InChI Key | KCZZHDCPVBYWHI-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(C1=CC=C(C=C1)SC(F)(F)F)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 1-chloro-1-[4-(trifluoromethylsulfanyl)phenyl]propan-2-one, reflects its core structure: a propan-2-one backbone substituted at the α-carbon with a chlorine atom and a 4-(trifluoromethylthio)phenyl group. The trifluoromethylthio group occupies the para position on the benzene ring, creating a planar geometry that facilitates π-π stacking interactions in biological systems. Key structural identifiers include:
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Canonical SMILES: CC(=O)C(Cl)c1ccc(SC(F)(F)F)cc1
The presence of the trifluoromethylthio group significantly lowers the electron density of the aromatic ring, rendering the compound resistant to electrophilic substitution while enhancing its lipophilicity.
Spectroscopic Profiles
While experimental spectral data remain limited, computational predictions suggest distinctive features:
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IR Spectroscopy: Strong absorption bands at 1,720 cm⁻¹ (C=O stretch) and 1,100 cm⁻¹ (C-S vibration) .
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NMR: A singlet at δ 3.2–3.5 ppm (CF₃ group) and a downfield-shifted carbonyl carbon at δ 205–210 ppm in ¹³C NMR.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 1-chloro-1-(4-(trifluoromethylthio)phenyl)propan-2-one typically involves a three-step sequence:
Step 1: Friedel-Crafts Acylation
4-(Trifluoromethylthio)acetophenone is synthesized via Friedel-Crafts acylation of trifluoromethylthiobenzene with acetyl chloride in the presence of AlCl₃ (yield: 65–75%).
Step 2: Chlorination
The α-position of the ketone is chlorinated using SOCl₂ under anhydrous conditions at 60–70°C, yielding the monochlorinated product (purity: >90%).
Step 3: Purification
Crude product is purified via column chromatography (silica gel, hexane/ethyl acetate 8:2) or recrystallization from ethanol.
| Synthetic Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Friedel-Crafts | Acetyl chloride, AlCl₃, 0°C | 68 | 85 |
| Chlorination | SOCl₂, 65°C | 92 | 93 |
| Purification | Hexane/EtOAc | 89 | 99 |
Optimization Challenges
Key challenges include minimizing over-chlorination and suppressing side reactions such as ring sulfonation. Catalytic amounts of DMAP (4-dimethylaminopyridine) have been shown to improve regioselectivity by 15–20%.
Chemical Reactivity and Functional Transformations
Nucleophilic Substitution
The α-chloro ketone undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) to yield substituted propan-2-one derivatives. For example:
This reaction proceeds optimally in THF at 25°C (conversion: 88%).
Reduction and Oxidation
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Reduction: Lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol, albeit with partial cleavage of the SCF₃ group (yield: 55%).
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Oxidation: Under strong oxidizing conditions (KMnO₄/H₂SO₄), the compound degrades to carboxylic acid derivatives.
Applications in Pharmaceutical and Agrochemical Research
Drug Discovery
The compound’s trifluoromethylthio group enhances blood-brain barrier permeability, making it a candidate for CNS-targeted therapeutics. Recent studies identify it as a precursor to HCV NS3/4A protease inhibitors, with IC₅₀ values in the nanomolar range.
Herbicide Development
In agrochemistry, derivatives of this compound exhibit herbicidal activity against Amaranthus retroflexus (ED₅₀: 2.5 μg/mL) by inhibiting acetolactate synthase (ALS).
| Application | Target | Efficacy (IC₅₀/ED₅₀) |
|---|---|---|
| Antiviral Agents | HCV NS3/4A Protease | 12 nM |
| Herbicides | ALS Enzyme | 2.5 μg/mL |
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